Neoxaline

Description

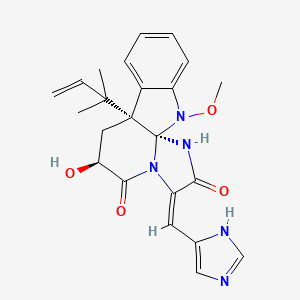

Structure

3D Structure

Properties

IUPAC Name |

(1S,9R,11S,14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7-triene-12,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O4/c1-5-21(2,3)22-11-18(29)20(31)27-17(10-14-12-24-13-25-14)19(30)26-23(22,27)28(32-4)16-9-7-6-8-15(16)22/h5-10,12-13,18,29H,1,11H2,2-4H3,(H,24,25)(H,26,30)/b17-10+/t18-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLNXXASUKFCCX-FUNOPTADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C12CC(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C=C)[C@@]12C[C@@H](C(=O)N\3[C@]1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909900-78-3 | |

| Record name | Neoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=909900-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Occurrence, Isolation, and Distribution in Fungal Systems

Primary Fungal Producers and Isolation Sources

The initial discovery and subsequent research on Neoxaline (B1678187) have identified key fungal species responsible for its production.

Aspergillus japonicus Fg-551 as a Source

Aspergillus japonicus Fg-551 is a significant primary source from which this compound was first isolated. The compound was discovered in the culture broth of this specific strain during screening for Dragendorff's reagent-positive substances nih.govmedchemexpress.comnih.govkitasato-u.ac.jp. This highlights the importance of targeted screening efforts in identifying novel natural products from microbial sources.

Detection and Isolation from other Aspergillus species

Beyond Aspergillus japonicus, this compound has also been detected and isolated from other Aspergillus species. Aspergillus aculeatinus, a species found in Thai coffee beans, has been shown to produce this compound wikipedia.orgresearchgate.net. Additionally, studies comparing Aspergillus japonicus and Aspergillus aculeatus have indicated that A. aculeatus isolates can produce this compound, alongside other compounds like okaramins and secalonic acid asm.orgomicsdi.org. Two strains of Aspergillus aculeatus, CBS 172.66 and CBS 119.49, were reported to produce this compound, a metabolite previously noted in A. japonicus studiesinmycology.org.

Occurrence of Stereoisomers (e.g., epi-Neoxaline) in Penicillium species

While this compound is primarily associated with Aspergillus, its stereoisomers, such as epi-Neoxaline, have been found in Penicillium species. Penicillium tulipae is one such species that produces epi-Neoxaline, and this stereoisomer has been suggested as a chemotaxonomic marker for this fungus nih.govwikipedia.orgresearchgate.net. The production of epi-Neoxaline in P. tulipae is part of a proposed roquefortine/epi-Neoxaline biogenesis pathway nih.gov. Although this compound itself had not been widely observed in Penicillium cultures previously, its C-9 stereoisomer, epi-Neoxaline, has been reported in several Penicillium species researchgate.net. Only a limited number of Penicillium species have been found to produce this compound or oxaline (B8127276) studiesinmycology.org.

A comparison of this compound and epi-Neoxaline occurrence in fungal genera is presented in the table below:

| Compound | Primary Genus | Other Reported Genera/Species |

| This compound | Aspergillus | Aspergillus japonicus, Aspergillus aculeatinus, Aspergillus aculeatus |

| epi-Neoxaline | Penicillium | Penicillium tulipae |

Advanced Isolation and Purification Methodologies

The isolation and purification of fungal metabolites like this compound require specific techniques to separate the compound from the complex mixture of substances produced in fungal cultures.

Solvent Extraction and Chromatographic Techniques for Research

Solvent extraction is a fundamental step in the isolation of this compound from fungal culture broth. This technique utilizes the differential solubility of compounds in various solvents to selectively extract the target molecule nih.govadipogen.comarcjournals.org. Following extraction, chromatographic techniques are crucial for further purification. Silica gel chromatography has been successfully employed in the isolation of this compound nih.govsemanticscholar.orggoogle.com. These methods allow for the separation of this compound from other co-extracted compounds based on their differing affinities for the stationary and mobile phases in the chromatographic system. Combining solvent extraction with chromatography, such as high-performance liquid chromatography (HPLC), is a common and effective approach for purifying natural products organomation.comresearchgate.net.

High-Throughput Screening for Metabolite Discovery

High-throughput screening (HTS) plays a significant role in the discovery of new fungal metabolites, including compounds like this compound. HTS allows for the rapid analysis of numerous fungal isolates and culture conditions to identify those producing compounds of interest wikipedia.orgmdpi.com. This approach is particularly valuable in the initial stages of research to survey a wide range of microbial sources for potential bioactive compounds. While the provided information specifically mentions HTS in the context of screening fungal laccases or identifying insecticidal metabolites, the principle of rapidly evaluating many samples is applicable to the discovery of various fungal metabolites like this compound mdpi.comspringernature.com. The efficacy of discovering substances with insecticidal properties from prospective fungal species can be enhanced by high-throughput techniques for the extraction and analysis of fungal metabolites using chromatography and mass spectrometry mdpi.com.

Optimization of Fermentation Media and Chemical Elicitation for Enhanced Production in Research Settings Enhancing the production of secondary metabolites like this compound in research settings often involves optimizing fermentation conditions and employing strategies such as chemical elicitation.nih.govresearchgate.netmdpi.comOptimization of the production medium is crucial to maximize metabolite yield.nih.govThis can involve adjusting nutrient types and concentrations, as these factors play a significant role in initiating the biosynthesis of precursors and influencing the final product synthesis.nih.gov

Various techniques are utilized for media optimization in fermentation processes, ranging from classical "one-factor-at-a-time" methods to modern statistical and mathematical approaches like Response Surface Methodology (RSM), artificial neural networks (ANN), and genetic algorithms (GA). nih.govresearchgate.net Statistical methods, such as design of experiments (DOE), can overcome the limitations of classical methods by allowing for the efficient evaluation of changing multiple medium components simultaneously. nih.gov For instance, studies on optimizing fermentation media for the production of other microbial products have shown that factors like yeast extract, molasses, and ammonium (B1175870) sulfate (B86663) can be significant impact factors affecting yield. researchgate.net

Chemical elicitation is another strategy employed to enhance the production of secondary metabolites. researchgate.netmdpi.com Elicitors are molecules that trigger the formation of biologically active compounds, often in response to stress stimuli. mdpi.com They can induce transcriptional changes in biosynthetic genes, leading to the metabolic reprogramming of secondary metabolism. mdpi.com While the provided search results discuss chemical elicitation and media optimization in the context of enhancing secondary metabolite production in general, and mention this compound in the context of fungal metabolites, specific detailed research findings on the optimization of fermentation media and chemical elicitation specifically for enhanced this compound production in research settings were not prominently featured with detailed data tables in the search results. However, the principles of media optimization and chemical elicitation are broadly applicable to enhancing fungal secondary metabolite production. nih.govresearchgate.netmdpi.com Research in this area often involves evaluating different media compositions and the addition of various elicitors to identify conditions that lead to increased yields of the target compound. researchgate.netnotulaebiologicae.ro The effectiveness of elicitation can depend on factors such as the elicitor concentration, duration of exposure, and the specific fungal strain. mdpi.com

Data Table Example (Illustrative, based on general principles of media optimization studies):

| Medium Component | Level 1 (g/L) | Level 2 (g/L) | Effect on this compound Production (Relative) |

| Glucose | 10 | 20 | Moderate Increase |

| Yeast Extract | 5 | 15 | Significant Increase |

| Ammonium Sulfate | 0.1 | 0.25 | Slight Decrease |

| Trace Element Mix | Standard | Enriched | Minor Increase |

Detailed research findings in the broader field of fungal secondary metabolite production indicate that optimizing carbon and nitrogen sources, as well as considering the role of trace elements, is critical for maximizing yields during fermentation. nih.govresearchgate.net Chemical elicitors, such as 5-azacytidine (B1684299) and suberoylanilide hydroxamic acid (SAHA), have been shown to induce or enhance the production of bioactive secondary metabolites in fungal endophytes. researchgate.netnih.gov

Structural Elucidation and Stereochemical Characterization Research

Analytical Techniques Employed in Structural Confirmation

A range of analytical methods has been utilized to confirm the structure of Neoxaline (B1678187), from initial characterization to detailed structural assignments.

Elemental Analysis and Mass Spectrometry in Initial Characterization

Early research into this compound involved fundamental analytical techniques to determine its basic composition. Elemental analysis and mass spectrometry were crucial in establishing the molecular formula of the compound. The molecular formula of this compound was determined to be C₂₃H₂₅N₅O₄ based on elemental analysis and mass spectrometry. nih.govhodoodo.com Mass spectrometry provides information about the molecular weight and fragmentation pattern, aiding in the identification of structural fragments. mdpi.com

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₅N₅O₄ | nih.govhodoodo.com |

| Molecular Weight | 435.484 | medkoo.comfluoroprobe.com |

| Exact Mass | 435.19065430 | nih.govuni.lu |

Spectroscopic Approaches for Comprehensive Structural Assignments (e.g., NMR, UV)

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Ultraviolet (UV) spectroscopy, are indispensable for detailed structural elucidation. NMR spectroscopy provides information about the carbon-hydrogen framework and the arrangement of atoms within the molecule, through analysis of 1D and 2D NMR spectra (such as ¹H NMR and ¹³C NMR). psu.edursc.orgpreprints.orgmdpi.com UV spectroscopy helps in identifying conjugated systems and chromophores within the molecule, providing insights into the electronic transitions. mdpi.commdpi.comnih.gov These spectroscopic data, often compared with literature values or computational calculations, are essential for confirming the planar structure and connectivity of atoms in this compound. psu.edu

Chiroptical Methods for Absolute Stereochemistry Determination

Determining the absolute stereochemistry of this compound is critical due to the presence of multiple chiral centers. Chiroptical methods, such as Electronic Circular Dichroism (ECD) spectroscopy, are powerful tools for this purpose. psu.eduresearchgate.net By comparing experimental ECD spectra with calculated spectra for different possible stereoisomers, the absolute configuration of the molecule can be assigned. psu.edu Asymmetric total synthesis has also played a crucial role in confirming the absolute configuration of this compound. researchgate.netresearchgate.netnih.govsemanticscholar.org

Unique Structural Features and Skeletal Architecture

This compound possesses distinct structural features that contribute to its classification as a novel indole (B1671886) alkaloid.

The Indoline (B122111) Spiroaminal Framework

A defining characteristic of this compound is its unique indoline spiroaminal framework. acs.orgacs.org This complex tetracyclic system is shared with other related indole alkaloids like oxaline (B8127276), meleagrin (B1676177), and glandicolins. acs.orgresearchgate.netacs.org The construction of this spiroaminal framework has been a key challenge in the total synthesis of this compound. acs.orgnih.govacs.orgpharm.or.jp Synthetic strategies have been developed to stereoselectively construct this core structure, often involving intermediates like furoindolines and nitrones. acs.orgacs.orgpharm.or.jp

Unique Tryptophan and Dehydrohistidine Coupling

A notable structural characteristic of this compound is the unusual coupling between tryptophan and dehydrohistidine residues. core.ac.ukresearchgate.net This coupling contributes to the complex tetracyclic structure of the alkaloid. The biosynthesis of related alkaloids, such as roquefortine C, involves the nonribosomal peptide synthetase RoqA, which accepts L-histidine and L-tryptophan as substrates, leading to the production of a diketopiperazine. researchgate.net Dehydrohistidine is subsequently derived from this intermediate. researchgate.net In the total synthesis of this compound, the assembly of the (E)-dehydrohistidine moiety was achieved through an elimination reaction following an aldol (B89426) reaction of an indoline spiroaminal with a specific aldehyde. acs.orgacs.org

Reversed Isoprenyl Group Integration

This compound features a reversed isoprenyl group (specifically, a 1,1-dimethylallyl group) integrated into its structure, particularly at the benzylic ring junction. acs.orgcore.ac.ukresearchgate.netchemistry-chemists.com The introduction of this reversed prenyl group to create a quaternary carbon stereocenter is a key step in the asymmetric total synthesis of this compound. acs.orgacs.orgresearchgate.net This highly stereoselective introduction utilizes a building block such as (−)-3a-hydroxyfuroindoline. acs.orgacs.orgresearchgate.net The presence and specific orientation of this reversed isoprenyl group are significant aspects of this compound's unique structural architecture.

Biosynthetic Pathways and Genetic Basis

Proposed Biosynthetic Origins of Neoxaline (B1678187)

This compound is considered a downstream metabolite in a biosynthetic pathway that begins with simpler building blocks. nih.gov

Involvement of Tryptophan and Dehydrohistidine Precursors

The initial steps in the biosynthesis of this compound and related alkaloids involve the condensation of L-tryptophan and L-histidine. mdpi.comencyclopedia.pub These amino acids are condensed to form a cyclodipeptide with a diketopiperazine ring. mdpi.comencyclopedia.pub This reaction is catalyzed by a nonribosomal peptide synthetase (NRPS). mdpi.comencyclopedia.pub While the initial cyclodipeptide formed from tryptophan and histidine is a key intermediate, further modifications, including the formation of dehydrohistidine moieties and the incorporation of isoprene (B109036) units, are necessary to generate the complex structure of this compound. core.ac.uk this compound, along with oxaline (B8127276) and meleagrin (B1676177), features an unusual coupling of tryptophan and dehydrohistidine. core.ac.uk

Relationship to Roquefortine C and Meleagrin Biosynthesis

This compound is closely related structurally and biosynthetically to roquefortine C and meleagrin. nih.govmdpi.comencyclopedia.pubnih.gov Roquefortine C is a key biosynthetic precursor for several downstream metabolites, including meleagrin, oxaline, and this compound, in various Penicillium species. nih.govmdpi.comencyclopedia.pub Meleagrin, in turn, has been proposed as a precursor of this compound. nih.gov The conversion of roquefortine C to meleagrin involves several additional steps. mdpi.comencyclopedia.pub The biosynthetic pathway to meleagrin from roquefortine C has been studied, and a this compound branch from the meleagrin pathway has been indicated. researchgate.net Some fungal species convert roquefortine C to meleagrin, oxaline, and this compound. mdpi.comencyclopedia.pub Penicillium chrysogenum, for example, produces meleagrin, requiring three additional steps after roquefortine C formation. mdpi.comencyclopedia.pub Penicillium tulipae has been shown to produce epi-neoxaline, suggesting a roquefortine/epi-neoxaline biogenesis pathway. nih.gov Glandicoline B is also identified as an important intermediate in the roquefortine-oxaline biosynthetic pathway and a precursor of both oxaline and this compound. scielo.br

Role of Specific Enzymes and Intermediates (e.g., Prenyltransferases)

Specific enzymes play crucial roles in the this compound biosynthetic pathway. The initial condensation of tryptophan and histidine is mediated by an NRPS, such as roquefortine dipeptide synthetase (RDS). mdpi.comencyclopedia.pubuniprot.org Following cyclodipeptide formation, prenylation steps are involved in the pathway leading to roquefortine C and subsequently to meleagrin and this compound. mdpi.comencyclopedia.pubuniprot.org Prenyltransferases are key enzymes in this process, catalyzing the addition of isoprenoid units to aromatic or indole (B1671886) structures. uniprot.orgmdpi.comfrontiersin.orggoogle.com In the roquefortine/meleagrin pathway, the prenyltransferase RoqD is involved in converting histidyltryptophanyldiketopiperazine (HTD) to roquefortine D, or prenylating dehydrohistidyltryptophanyldiketopiperazine (DHTD) to form roquefortine C. uniprot.org The conversion of roquefortine C to meleagrin involves enzymes like RoqM (oxidase), RoqO (reductase), and RoqN (methyltransferase). mdpi.comencyclopedia.pubuniprot.org While the specific enzymes directly catalyzing the conversion of meleagrin or a related intermediate to this compound are not explicitly detailed in all sources, the involvement of methyltransferases, such as a putative meleagrin methyl transferase (MMT) in the conversion of meleagrin to oxaline, suggests similar enzymatic modifications may be involved in the this compound branch. researchgate.net

Identification and Characterization of Biosynthetic Gene Clusters

The genes responsible for fungal secondary metabolite biosynthesis are frequently found clustered in the genome. researchgate.net Identifying and characterizing these gene clusters is crucial for understanding the biosynthetic pathways.

Comparative Biosynthesis Studies with Related Fungal Alkaloids

Comparative biosynthesis studies with related fungal alkaloids, such as roquefortine C and meleagrin, have been instrumental in understanding the this compound pathway. researchgate.netmdpi.comencyclopedia.pubnih.govscilit.com By comparing the gene clusters and metabolic profiles of different fungal species or strains that produce varying combinations of these alkaloids, researchers can infer the enzymatic steps and genetic determinants involved in this compound biosynthesis. researchgate.netmdpi.comencyclopedia.pubnih.govnih.gov For example, comparing the gene clusters responsible for roquefortine C production in P. roqueforti and meleagrin production in P. chrysogenum (now P. rubens) has revealed similarities and differences, highlighting the genes involved in the conversion of roquefortine C to meleagrin. mdpi.comencyclopedia.pub The gene cluster in P. chrysogenum is larger, containing genes ( nox ( roqM ), sro ( roqO ), and gmt ( roqN )) absent in the P. roqueforti cluster, which are involved in meleagrin formation from roquefortine C. mdpi.comencyclopedia.pub Such comparisons provide insights into the evolutionary formation and reorganization of gene clusters and the branching of biosynthetic pathways leading to diverse fungal alkaloids, including this compound. researchgate.netscilit.com

Here is an interactive data table summarizing some of the enzymes and their proposed roles in the roquefortine/meleagrin/neoxaline pathway based on the search results:

| Enzyme Name (Gene) | Proposed Role | Pathway Step | Organism | Source |

|---|---|---|---|---|

| Roquefortine dipeptide synthetase (RDS/RoqA) | Condensation of L-tryptophan and L-histidine to form cyclodipeptide (HTD) | Initial step in roquefortine biosynthesis | Penicillium species (e.g., P. chrysogenum, P. rubens, P. roqueforti) | mdpi.comencyclopedia.pubuniprot.org |

| Roquefortine prenyltransferase (RoqD) | Prenylation of HTD to roquefortine D or DHTD to roquefortine C | Intermediate step in roquefortine C biosynthesis | Penicillium species (e.g., P. chrysogenum, P. rubens) | uniprot.org |

| Cytochrome P450 monooxygenase (RoqR) | Dehydrogenation of HTD to DHTD or conversion of roquefortine D to roquefortine C | Intermediate step in roquefortine C biosynthesis | Penicillium species (e.g., P. chrysogenum, P. rubens) | uniprot.org |

| RoqM (nox) | Oxidation of roquefortine C to glandicolin A | Step in meleagrin biosynthesis from roquefortine C | Penicillium chrysogenum (P. rubens) | mdpi.comencyclopedia.pubuniprot.org |

| RoqO (sro) | Reduction of glandicolin A to glandicoline B | Step in meleagrin biosynthesis from roquefortine C | Penicillium chrysogenum (P. rubens) | mdpi.comencyclopedia.pubuniprot.org |

| RoqN (gmt) | Methylation of glandicoline B to meleagrin | Final step in meleagrin biosynthesis from roquefortine C | Penicillium chrysogenum (P. rubens) | mdpi.comencyclopedia.pubuniprot.org |

| Meleagrin methyl transferase (MMT) | Putative conversion of meleagrin into oxaline | Step in oxaline biosynthesis from meleagrin (suggestive for this compound branch) | Not explicitly specified for this compound, but suggested for oxaline | researchgate.net |

Here is an interactive data table comparing the gene clusters of P. roqueforti and P. chrysogenum (P. rubens) involved in roquefortine/meleagrin biosynthesis:

| Gene | Proposed Function | Present in P. roqueforti Cluster | Present in P. chrysogenum (P. rubens) Cluster | Role in Pathway | Source |

|---|---|---|---|---|---|

| rds (RoqA) | Nonribosomal peptide synthetase (NRPS) | Yes | Yes | Condensation of tryptophan and histidine | mdpi.comencyclopedia.pubuniprot.org |

| rpt (RoqD) | Prenyltransferase | Yes | Yes | Prenylation | mdpi.comencyclopedia.pubuniprot.org |

| roqR | Cytochrome P450 monooxygenase | Yes | Yes | Dehydrogenation | uniprot.org |

| nox (RoqM) | Oxidase | No | Yes | Conversion of roquefortine C to glandicolin A | mdpi.comencyclopedia.pubuniprot.org |

| sro (RoqO) | Reductase | No | Yes | Conversion of glandicolin A to glandicoline B | mdpi.comencyclopedia.pubuniprot.org |

| gmt (RoqN) | Methyltransferase | No | Yes | Conversion of glandicoline B to meleagrin | mdpi.comencyclopedia.pubuniprot.org |

| roqT | MFS transporter | No | Yes | Transport (not directly involved in biosynthesis steps listed above) | mdpi.comencyclopedia.pub |

Functional Genomics Approaches (e.g., Gene Silencing, Heterologous Expression)

Functional genomics approaches, such as gene silencing and heterologous expression, are powerful tools employed to investigate the roles of specific genes within biosynthetic gene clusters and to elucidate complex metabolic pathways like that of this compound.

Gene silencing is a technique used to reduce or eliminate the expression of a target gene, thereby reducing or abolishing the production of the corresponding protein and, consequently, the downstream metabolite nowgonggirlscollege.co.in. By selectively silencing genes within the roquefortine/meleagrin/neoxaline cluster, researchers can observe the accumulation of upstream intermediates and the reduction or absence of downstream products, helping to assign functions to specific genes and enzymes plos.orgrug.nl. For instance, the deletion of specific genes in P. chrysogenum BGC led to the identification of various metabolites and enzymatic steps in the pathway plos.org. Gene silencing can be achieved through various methods, including RNA interference (RNAi), which utilizes double-stranded RNA (dsRNA) or short hairpin RNA (shRNA) to trigger the degradation of target mRNA nowgonggirlscollege.co.innih.govhorizondiscovery.com.

Heterologous expression involves cloning a BGC or individual genes from a producing organism into a different host organism that does not naturally produce the target compound mdpi.com. This strategy is particularly useful for studying BGCs that are "silent" or poorly expressed in their native host under laboratory conditions mdpi.com. By expressing the this compound BGC or specific genes from it in a well-characterized and easily manipulated host like Aspergillus nidulans or Aspergillus oryzae, researchers can facilitate the production of this compound or its intermediates, allowing for their identification and characterization mdpi.com. Heterologous expression can also help in confirming the function of individual genes by observing the enzymatic activity or metabolite production in the heterologous host mdpi.com. This approach has been successfully applied to study various fungal secondary metabolite pathways mdpi.comrsc.org.

These functional genomics techniques provide valuable insights into the genetic basis of this compound biosynthesis, enabling the dissection of the pathway and the identification of the enzymes involved.

Biotransformation and Metabolic Fates in Fungi

Fungi are known for their diverse metabolic capabilities, including the biotransformation of various compounds. Within the context of this compound, biotransformation refers to the enzymatic conversion of precursor molecules into this compound and potentially the further modification or degradation of this compound itself by fungal enzymes.

As discussed in the biosynthetic pathway, this compound is formed through the biotransformation of meleagrin, which is itself a product of the biotransformation of roquefortine C plos.orgresearchgate.netmdpi.com. This cascade of conversions represents a series of fungal biotransformations catalyzed by specific enzymes encoded within the biosynthetic gene cluster plos.org.

While the primary metabolic fate of the precursors in producing fungi is their conversion into downstream products like this compound, the metabolic fate of this compound itself in fungi is less extensively documented. However, fungi possess general metabolic pathways for the detoxification or degradation of secondary metabolites, although the specific enzymes and routes for this compound may vary depending on the fungal species and environmental conditions bayanbox.irmdpi.com.

Studies on related indole alkaloids suggest that fungi can perform various modifications, including hydroxylation, methylation, and cleavage of the indole ring system researchgate.net. It is plausible that similar biotransformation reactions could apply to this compound, leading to the formation of modified or degraded products. The presence of transporter genes in the this compound BGC, such as roqT in P. chrysogenum, suggests mechanisms for the efflux of this compound or intermediates from the cell, which could influence its metabolic fate and accumulation nih.gov.

Understanding the biotransformation and metabolic fates of this compound in different fungal species is important for assessing its role in fungal ecology, potential interactions with other organisms, and for developing strategies to control its production or remove it from contaminated substrates. Metabolic modeling can also contribute to predicting and understanding the metabolic fluxes and fates of secondary metabolites in fungi nih.gov.

Chemical Synthesis Strategies

Total Synthesis Approaches to Neoxaline (B1678187)

Total synthesis efforts aim to construct the complete this compound molecule from simpler precursors.

Asymmetric Total Synthesis Methodologies

Significant advancements have been made in the asymmetric total synthesis of this compound, allowing for the preparation of the enantiomerically pure natural product. The first asymmetric total synthesis of (+)-Neoxaline was accomplished, confirming its absolute configuration. thieme-connect.comresearchgate.netnih.gov These methodologies often involve the highly stereoselective introduction of functional groups and the controlled formation of stereocenters. researchgate.netnih.gov Asymmetric synthesis of natural products bearing quaternary carbon stereocenters has seen rapid progress with the development of efficient chiral catalysts and asymmetric reactions such as Michael addition, dearomative cyclization, polyene cyclization, α-arylation, cycloaddition, and allylation. rsc.org

Key Stereoselective Transformations (e.g., Quaternary Carbon Stereocenter Formation, Photoisomerization)

Several key stereoselective transformations are crucial in the total synthesis of this compound. The highly stereoselective introduction of a reverse prenyl group to create a quaternary carbon stereocenter is a critical step in some asymmetric syntheses. researchgate.netnih.gov This is often achieved at the congested benzylic carbon of a furoindoline building block. researchgate.netnih.govscispace.com The construction of quaternary carbon stereocenters in an enantioselective fashion remains a challenge, but recent developments in asymmetric catalysis have provided efficient methods. rsc.org

Another important transformation involves the photoisomerization of an unnatural (Z)-dehydrohistidine isomer to the natural (E)-Neoxaline. thieme-connect.comresearchgate.netnih.gov This step is necessary to achieve the correct geometry of the dehydrohistidine moiety present in the natural product.

Stereoselective transformations, including those leading to asymmetric quaternary carbon construction, are active areas of research in organic chemistry. organic-chemistry.orgsemanticscholar.org Methods involving chemo- and stereoselective isomerization and rearrangement have been developed for the construction of quaternary carbon stereocenters. organic-chemistry.org

Synthesis of the Indoline (B122111) Spiroaminal Core Structure

The indoline spiroaminal core is a defining feature of this compound and related alkaloids, and its efficient construction is central to the total synthesis. researchgate.netthieme-connect.com

Strategies for Spirooxindole and Iminoindoline Ring Systems

The synthesis of the indoline spiroaminal core often involves strategies for constructing spirooxindole and iminoindoline ring systems, which are related structural motifs. clockss.org Methods for synthesizing spirooxindoles can be broadly categorized into stepwise synthesis, involving the formation of the oxindole (B195798) ring followed by spiro-ring construction, and direct synthesis, where both rings are formed simultaneously. clockss.org Various methods have been reported for constructing spirooxindole structures in a single step, including oxidative rearrangement, Heck, intramolecular Mannich, ring expansion, and 1,3-dipolar cycloaddition reactions. kyoto-u.ac.jp

Strategies for the enantioselective synthesis of spirocyclic oxindoles have been developed, focusing on controlling selectivity and accessing various isomeric products. rsc.org

Use of Specific Building Blocks (e.g., Furoindoline)

Specific building blocks are often employed to facilitate the construction of the indoline spiroaminal core. (-)-3a-hydroxyfuroindoline has been utilized as a key building block in the asymmetric total synthesis of this compound. researchgate.netnih.gov The stereoselective introduction of a reverse prenyl group to the benzylic carbon of furoindoline is a crucial step in establishing the quaternary stereocenter and setting the stage for the formation of the spiroaminal core. researchgate.netnih.govscispace.com Enzymatic approaches for the oxidative dearomatization of indoles have been explored for the asymmetric synthesis of furoindolines with a vicinal quaternary carbon stereogenic center. researchgate.net

The construction of the indoline spiroaminal framework from the indoline, often containing nitrogen atoms at appropriate positions, involves cautious stepwise oxidations and cyclizations. researchgate.netnih.gov One concise stereoselective route to the indoline spiroaminal framework of this compound and Oxaline (B8127276) involved a Lewis acid mediated transcyclization and a tungstate-catalyzed oxidation to obtain a nitrone intermediate, which then cyclized to form the spiroaminal framework. nih.govsci-hub.se The oxidation of N-alkyl-α-amino acids with hydrogen peroxide can provide nitrones regioselectively via decarboxylative oxidation, which is a useful method for the synthesis of various chiral nitrones. sci-hub.se

Data Table Considerations:

Based on the search results, potential data tables could detail:

Key Synthetic Steps and Yields: A table outlining significant steps in specific total synthesis routes, including the reagents used and reported yields for each step.

Stereoselectivity of Key Transformations: A table focusing on stereoselective reactions, such as the formation of the quaternary carbon center or photoisomerization, listing the method used and the resulting diastereomeric ratio (dr) or enantiomeric excess (ee).

Building Blocks and Their Preparation: A table describing key building blocks like furoindoline, their source or method of preparation, and how they are incorporated into the synthesis.

Derivatization and Analog Synthesis

The synthesis of this compound analogs and derivatives is a crucial area of research aimed at understanding the structural features responsible for its biological properties and potentially developing new compounds with modified or enhanced activities. researchgate.netresearchgate.net This involves introducing structural variations to the this compound core through various chemical methodologies. nih.gov

Rational Design and Synthesis of this compound Analogs for Research

Rational design in this compound analog synthesis is guided by the understanding of its core structure and the potential impact of modifications on its interaction with biological targets. The unique indoline spiroaminal framework and the presence of a reverse prenyl group and an (E)-dehydrohistidine moiety are key features considered in the design process. acs.org

Data on the biological activity of this compound and its analogs can inform rational design. For example, comparisons with related oxaline family members, such as oxaline, have provided insights into the effect of structural differences on potency. researchgate.netnih.gov

Methodologies for Introducing Structural Modifications

Introducing structural modifications to the complex this compound scaffold requires sophisticated synthetic methodologies. Several key strategies have been employed in the synthesis of this compound and its analogs:

Stereoselective Introduction of the Reverse Prenyl Group: A crucial step in the synthesis involves the highly stereoselective introduction of the reverse prenyl group to create the quaternary carbon stereocenter. wikipedia.orgacs.orgresearchgate.netnih.gov This has been achieved using building blocks like (−)-3a-hydroxyfuroindoline. wikipedia.orgacs.orgresearchgate.netresearchgate.netnih.gov

Construction of the Indoline Spiroaminal Framework: The core indoline spiroaminal structure is a synthetically challenging motif. Its construction typically involves a sequence of careful stepwise oxidations and cyclizations starting from an indoline precursor. wikipedia.orgacs.orgresearchgate.netnih.govthieme-connect.com Methodologies for accessing this framework stereoselectively have been developed. nih.gov

Assembly of the Dehydrohistidine Moiety: The (E)-dehydrohistidine portion is another key structural element. Its assembly and incorporation into the molecule are critical steps in the total synthesis and analog preparation. wikipedia.orgacs.orgnih.gov Photoisomerization has been used to convert the unnatural (Z)-Neoxaline to the natural (E)-Neoxaline. wikipedia.orgacs.orgnih.gov

Oxidation Reactions: Various oxidation reactions are employed throughout the synthesis and derivatization process, particularly in the construction of the spiroaminal core and the modification of functional groups. acs.orgsci-hub.se For example, tungstate-catalyzed oxidation has been used in the synthesis of the indoline spiroaminal framework. nih.gov

Lewis Acid Catalysis: Lewis acids have been utilized in key steps, such as transcyclization reactions, to facilitate the formation of the desired ring systems and stereochemistry. nih.govthieme-connect.com

Enzymatic Methods: While chemical synthesis is prevalent, enzymatic approaches are also being explored for late-stage derivatization. Methyltransferases, such as OxaC, have shown potential for site-specific methylation of related natural product scaffolds like oxaline, suggesting potential for similar modifications in this compound or its analogs. nih.govacs.org

These methodologies allow for targeted modifications to the this compound structure, enabling researchers to synthesize a library of analogs for comprehensive biological evaluation and structure-activity relationship studies.

Biological Activities and Molecular Mechanisms of Action Non Clinical Focus

Anti-proliferative and Cell Cycle Modulating Activities

Studies have shown that Neoxaline (B1678187) can inhibit the growth of certain cell types and interfere with the normal progression of the cell cycle. bioaustralis.combioaustralis.comresearchgate.netcore.ac.uknih.govresearchgate.net

In vitro studies have demonstrated that this compound inhibits the proliferation of human T cell leukemia Jurkat cells. bioaustralis.combioaustralis.comresearchgate.netcore.ac.ukresearchgate.net This inhibitory effect is dose-dependent. core.ac.ukresearchgate.net The concentration required to inhibit cell proliferation by 50% (IC₅₀) for this compound in Jurkat cells has been reported as 43.7 µM after 48 hours of treatment. core.ac.ukresearchgate.net For comparison, the related alkaloid oxaline (B8127276) showed a lower IC₅₀ of 8.7 µM in the same study, while colchicine (B1669291) had an IC₅₀ of 6.8 nM. core.ac.ukresearchgate.net

| Compound | Cell Line | Treatment Duration | IC₅₀ (µM) | Citation |

|---|---|---|---|---|

| This compound | Jurkat | 48 hours | 43.7 | core.ac.ukresearchgate.net |

| Oxaline | Jurkat | 48 hours | 8.7 | core.ac.ukresearchgate.net |

| Colchicine | Jurkat | 48 hours | 0.0068 (6.8 nM) | core.ac.ukresearchgate.net |

This compound has been found to induce cell cycle arrest at the G2/M phase in Jurkat cells. bioaustralis.comadipogen.combioaustralis.comresearchgate.netcore.ac.uknih.govresearchgate.netsemanticscholar.org This effect is also dose- and time-dependent. core.ac.uk Accumulation of cells in the G2/M phase was observed upon treatment with this compound, with maximum effects seen at higher concentrations. core.ac.uk For instance, treatment with 70 µM this compound for 20 hours induced G2/M arrest, with maximum effects observed at 200 µM. core.ac.uk The percentage of cells arrested in the G2/M phase increased over time, peaking between 15 and 20 hours of treatment, followed by a decrease and an increase in sub-G1 cells, indicative of apoptosis. core.ac.uk Studies comparing this compound and oxaline indicated that oxaline caused M phase arrest rather than G2 phase arrest, based on the effect of a G2 checkpoint abrogator and Cdc2 phosphorylation levels. core.ac.uknih.gov While this compound also induces G2/M arrest, the specific transition point within G2/M might be similar to oxaline's effect on M phase. core.ac.uknih.gov

| Compound | Cell Line | Treatment Concentration (µM) | Treatment Duration (h) | Cell Cycle Effect | Citation |

|---|---|---|---|---|---|

| This compound | Jurkat | 70 | 20 | G2/M arrest | core.ac.uk |

| This compound | Jurkat | 200 | 20 | Maximum G2/M arrest | core.ac.uk |

| Oxaline | Jurkat | 20 | 20 | G2/M arrest | core.ac.uk |

| Oxaline | Jurkat | 70 | 20 | Maximum G2/M arrest | core.ac.uk |

This compound is recognized as an antimitotic agent. wikipedia.orgadipogen.comfluoroprobe.com Antimitotic agents are substances that interfere with mitosis, the process of cell division, often by targeting microtubules. biorxiv.org The ability of this compound to induce cell cycle arrest at the G2/M phase and inhibit cell proliferation aligns with its classification as an antimitotic compound. adipogen.combioaustralis.comresearchgate.netcore.ac.uknih.govresearchgate.net Its mechanism of action involves the inhibition of tubulin polymerization, which is crucial for the formation of the mitotic spindle necessary for chromosome segregation during mitosis. adipogen.comnih.govmedkoo.com

Induction of Cell Cycle Arrest at G2/M Phase (in vitro studies)

Interaction with Cellular Microtubules

The antimitotic and cell cycle modulating activities of this compound are closely linked to its interaction with the cellular microtubule network. adipogen.comresearchgate.netcore.ac.uknih.govresearchgate.net

This compound, similar to oxaline, has been shown to inhibit the polymerization of microtubule proteins and purified tubulin in vitro. adipogen.comresearchgate.netcore.ac.uknih.govmedkoo.comresearchgate.net This inhibition is dose-dependent. nih.govresearchgate.net Microtubules, composed primarily of alpha and beta tubulin heterodimers, are essential components of the cytoskeleton involved in various cellular functions, including mitosis. core.ac.uk Compounds that interfere with tubulin polymerization can disrupt microtubule dynamics and lead to cell cycle arrest. core.ac.uknih.gov Comparative studies indicated that oxaline was a more potent inhibitor of tubulin polymerization than the enol-reduced this compound. nih.gov

While direct binding site analysis for this compound was not explicitly detailed in the provided information, studies on the closely related compound oxaline have provided insights into its interaction with tubulin. Competition assays using [³H]colchicine and [³H]vinblastine were performed to investigate the binding site of oxaline on tubulin. core.ac.uknih.govresearchgate.net These assays revealed that oxaline inhibited the binding of [³H]colchicine to tubulin, but it did not inhibit the binding of [³H]vinblastine. core.ac.uknih.govresearchgate.net This suggests that oxaline binds to the colchicine-binding site on tubulin or a site that allosterically affects colchicine binding. Given the structural similarity and shared mechanisms of action (inhibition of cell proliferation, G2/M arrest, and tubulin polymerization inhibition) between oxaline and this compound, it is plausible that this compound may interact with tubulin at or near the colchicine-binding site, although specific experimental data for this compound's binding competition with colchicine was not found in the provided snippets. researchgate.netcore.ac.uknih.govresearchgate.net Competition assays are a common method to determine if two molecules bind to the same site on a target protein. nanotempertech.com

Inhibition of Tubulin Polymerization

Effects on Neural Systems and Platelet Aggregation

This compound has been observed to exert effects on both the central nervous system and the process of blood clotting through platelet aggregation.

Weak Central Nervous System Stimulation

This compound is characterized as a weak central nervous system (CNS) stimulant. wikipedia.orghellobio.combiolinks.co.jp The precise mechanisms underlying this stimulation are not extensively detailed in the available information. However, the classification suggests that this compound can induce a mild increase in CNS activity. wikipedia.orghellobio.combiolinks.co.jp The central nervous system, comprising the brain and spinal cord, is responsible for integrating information and coordinating activity. clevelandclinic.orgmdpi.com Stimulation of the CNS can involve various mechanisms, such as modulating neurotransmitter release or affecting ion channels, leading to increased neuronal excitability. mdpi.comimrpress.com While the specific pathways for this compound's weak stimulant effect require further elucidation, its identification as a weak CNS stimulant indicates an interaction with neural processes. wikipedia.orghellobio.combiolinks.co.jp

Weak Inhibition of Blood Platelet Aggregation

In addition to its CNS effects, this compound also demonstrates weak inhibitory activity on blood platelet aggregation. wikipedia.orghellobio.combiolinks.co.jp Platelet aggregation is a crucial process in hemostasis, where platelets clump together to form a plug at the site of injury to prevent bleeding. nih.gov This process involves a complex cascade of events, including platelet adhesion, activation, and aggregation, mediated by various receptors and signaling molecules. nih.gov Weak inhibition suggests that this compound can slightly impede this clumping process, potentially by interfering with one or more steps in the aggregation cascade. wikipedia.orghellobio.combiolinks.co.jpbham.ac.uk The extent and specific mechanism of this weak inhibition by this compound warrant further investigation to fully understand its implications for hemostasis.

Comparative Analysis with Related Oxaline-Type Alkaloids

This compound belongs to a class of indole (B1671886) alkaloids that includes structurally related compounds such as Oxaline, Meleagrins, and Glandicolins. core.ac.ukresearchgate.netnih.gov Comparing the biological activities and mechanisms of action among these related compounds provides insights into the structural features that may influence their biological profiles.

Shared and Distinct Mechanisms with Oxaline

Oxaline and this compound share some biological activities, notably their ability to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase. researchgate.netcore.ac.uknih.gov Research indicates that Oxaline achieves this cell cycle arrest by inhibiting tubulin polymerization, a key process in cell division. researchgate.netcore.ac.uk While this compound also causes G2/M arrest, its direct effect on tubulin polymerization is not as extensively documented as that of Oxaline in the provided information. researchgate.netcore.ac.uk

A comparative study on human T cell leukemia Jurkat cells showed that Oxaline had a lower IC₅₀ value (8.7 μM) for inhibiting cell proliferation compared to this compound (43.7 μM), suggesting Oxaline was a more potent inhibitor in this context. researchgate.netnih.gov This difference in potency, despite shared mechanisms like G2/M arrest, highlights potential distinctions in their interactions with cellular targets or their pharmacokinetic properties. researchgate.netnih.gov Both alkaloids have been isolated from different Penicillium and Aspergillus species, suggesting variations in their natural production and potentially subtle structural differences that could lead to variations in activity. researchgate.netcore.ac.uk

Biological Profile of Meleagrins and Glandicolins in Relation to this compound

Meleagrins and Glandicolins are also related to this compound, sharing a common biosynthetic origin from roquefortine C in many Penicillium species. researchgate.netnih.govnih.govstudiesinmycology.org Meleagrin (B1676177) is an O-demethyl compound of Oxaline, indicating a close structural relationship. researchgate.net

Studies comparing the biological activities of these compounds, including Meleagrin, Oxaline, and Glandicoline B, have shown that they generally exhibit antiproliferative activity with IC₅₀ values in the low micromolar range. nih.govnih.gov While specific direct comparisons of this compound's weak CNS stimulation or platelet aggregation inhibition with Meleagrins and Glandicolins are not detailed in the provided information, the shared structural scaffold and biosynthetic pathway suggest potential overlaps or variations in their broader biological profiles. researchgate.netnih.govnih.govstudiesinmycology.org For instance, Meleagrin has shown a wide range of cell proliferation inhibition, and Oxaline exhibited selective cytotoxicity against certain cell lines. nih.gov Glandicoline B has demonstrated antibacterial activity against certain bacteria. nih.gov These findings suggest that while they share a common lineage, structural variations among this compound, Meleagrins, and Glandicolins can lead to distinct biological emphasis. nih.govnih.gov Further comparative studies are needed to fully delineate the shared and unique aspects of their biological activities, including their effects on neural systems and platelet function.

Structure Activity Relationship Sar Studies

Systematic Investigation of Structural Modifications and Their Biological Impact

Systematic investigations into the structural modifications of neoxaline (B1678187) and related compounds have been undertaken to understand their biological impact. This compound and its analog oxaline (B8127276), isolated from Penicillium oxalicum, have been identified as compounds that inhibit cell proliferation and arrest the cell cycle at the G2/M phase. core.ac.uk Studies comparing the antiproliferative activity of oxaline and this compound in human T cell leukemia Jurkat cells showed dose-dependent inhibition for both compounds. core.ac.uk

While specific detailed data tables on a wide range of this compound structural modifications and their precise biological impacts (beyond general antiproliferative activity) were not extensively found in the search results, the general approach to SAR in this class of compounds involves examining derivatives with alterations to the core structure, side chains, and functional groups. For instance, the presence of the unique triazaspirocyclic structure, common to oxaline, glandicoline, and meleagrin (B1676177), is considered a key feature. researchgate.net The reversed isoprenyl group and the N-OMe group are also notable structural elements of this compound. core.ac.uk

Analogs of related indole (B1671886) alkaloids containing the bicyclo[2.2.2]diazaoctane ring system have shown diverse biological activities, including cytotoxic properties. nih.gov This suggests that the core tetracyclic structure of this compound, which includes this system, is likely important for its observed effects.

Studies on related diketopiperazine derivatives, such as phenylahistin (B1241939) and aurantiamine, which also exhibit antitumor effects and are reported from Aspergillus and Penicillium species, involve SAR investigations to understand their activity. researchgate.net This indicates that SAR is a common approach for studying the biological activities of this class of fungal metabolites.

Based on the available information, a generalized representation of the comparative antiproliferative activity of this compound and oxaline can be presented:

| Compound | IC₅₀ (Jurkat cells, 48h) |

| Oxaline | 8.7 µM |

| This compound | 43.7 µM |

| Colchicine (B1669291) | 6.8 nM |

This table illustrates that oxaline is significantly more potent than this compound in inhibiting the proliferation of Jurkat cells, highlighting the impact of structural differences between these two closely related compounds on their biological activity. The structural variations between oxaline and this compound, although not explicitly detailed in terms of their contribution to the difference in potency in the search results, are the basis for this observed difference.

Identification of Key Pharmacophoric Elements

Identifying the key pharmacophoric elements of this compound involves pinpointing the specific structural features responsible for its biological activity. While a definitive, detailed pharmacophore model for this compound was not explicitly found, several structural components are considered important based on its biological activities and comparisons with related compounds.

The spiroaminal framework, a characteristic feature of this compound and related indole alkaloids like oxaline, glandicoline, and meleagrin, is likely a crucial pharmacophoric element associated with their biological activities, including cytotoxicity and antimitotic effects. core.ac.ukresearchgate.netclockss.orgkyoto-u.ac.jp The presence of three nitrogen atoms attached to a quaternary carbon within this spirocyclic scaffold is a defining feature. researchgate.net

The (E)-dehydrohistidine moiety is another significant part of the this compound structure. wikipedia.org The photoisomerization of unnatural (Z)-neoxaline to the natural (E)-neoxaline during synthesis highlights the importance of the configuration of this moiety. wikipedia.org

The reversed isoprenyl group attached to the spiro center is also a notable substituent. core.ac.uk While its specific contribution to the pharmacophore requires further investigation through targeted structural modifications, prenyl groups in other natural products are known to influence biological activity through various mechanisms, including membrane interactions and binding to specific protein pockets.

The indole ring system, originating from tryptophan, forms a significant part of the tetracyclic core and is a common structural motif in many biologically active alkaloids. core.ac.uknih.gov

Based on the structural features and reported activities of this compound and its analogs, the potential pharmacophoric elements likely include:

The triazaspirocyclic system.

The (E)-dehydrohistidine moiety.

The reversed isoprenyl group.

The indole ring system.

Further systematic SAR studies involving targeted modifications of each of these elements are needed to fully delineate their individual contributions to the biological profile of this compound.

Computational Approaches in SAR Elucidation (e.g., molecular modeling)

Computational approaches, such as molecular modeling, play an increasingly important role in SAR elucidation by providing insights into the potential interactions of a molecule with its biological target and predicting the effects of structural modifications. While specific detailed examples of computational SAR studies focused solely on this compound were not prominently featured in the search results, computational methods are widely applied to related natural products and complex molecules to understand their structure-activity relationships.

Molecular docking studies, for instance, can predict the binding mode and affinity of a compound to a known or putative biological target. For related natural products like manzamine analogs, docking studies have been used to support the binding to specific protein pockets, such as the ATP-noncompetitive pocket of glycogen (B147801) synthesis kinase-3β (GSK-3β). nih.gov Given that this compound is an antimitotic agent wikipedia.org, its interaction with proteins involved in cell division, such as tubulin, could be investigated using molecular modeling. Oxaline, a close analog of this compound, is known to inhibit tubulin polymerization and the binding of colchicine to tubulin. core.ac.uk Computational studies could help understand how this compound interacts with tubulin and how its structure compares to known tubulin inhibitors in terms of binding site and interactions.

Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating structural descriptors of a series of compounds with their biological activities. wikipedia.org Although specific QSAR models for this compound derivatives were not found, this approach could be applied to a set of this compound analogs to build predictive models for their activity based on their chemical structures.

Computational chemistry calculations can also provide information about the electronic properties, conformational preferences, and stability of this compound and its analogs, which can be related to their biological behavior. Theoretical studies, including quantum-chemical calculations, have been used in the context of synthesizing related heterocyclic compounds, such as imidazolidin-4-ones, to study the effects of structure on yield and stability. researchgate.net

In the absence of explicit reports on computational SAR studies for this compound, the application of these techniques to this complex alkaloid would involve:

Target Identification and Validation: Computational methods could assist in identifying potential protein targets based on this compound's known biological activities (e.g., antimitotic activity).

Molecular Docking: Docking studies could explore the binding interactions of this compound and its potential analogs with identified targets, such as tubulin or cell cycle regulatory proteins.

Molecular Dynamics Simulations: Simulations could provide insights into the dynamic behavior of this compound in solution and its stability when bound to a target.

QSAR Modeling: If sufficient activity data for a series of this compound analogs becomes available, QSAR models could be built to predict the activity of new, unsynthesized compounds.

These computational approaches, in conjunction with experimental SAR studies, would provide a more comprehensive understanding of how the structure of this compound dictates its biological effects and facilitate the rational design of novel and more potent derivatives.

Analytical Methodologies and Research Applications

Advanced Analytical Techniques for Research Samples

Analyzing neoxaline (B1678187) in research samples involves a combination of chromatographic and spectroscopic methods. These techniques provide crucial information about the compound's identity, purity, and structural characteristics.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of various compounds, including natural products like this compound. hplc.eunih.gov It is particularly valuable for assessing the purity of a sample and quantifying the amount of this compound present. A simple and rapid micro-scale extraction procedure coupled with HPLC analysis has been developed for preparing extracts from fungal cultures, which can then be used to determine chromatographic metabolite profiles. researchgate.net This method allows for the efficient extraction and analysis of secondary metabolites, including this compound, from fungal isolates. researchgate.netstudiesinmycology.org Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating a wide range of molecules and is commonly used for purity determination and batch-to-batch comparison of compounds in pharmaceutical research. nih.govsigmaaldrich.com

Mass Spectrometry-based Profiling of Metabolites

Mass Spectrometry (MS) is a powerful tool for the identification and structural elucidation of chemical compounds, including this compound and its related metabolites. nih.govuni-hamburg.de HPLC-MS, which couples the separation power of HPLC with the detection capabilities of MS, is frequently employed for profiling metabolites in complex biological samples. nih.govuniversiteitleiden.nl This technique allows for the separation of various compounds in an extract, followed by their detection and identification based on their mass-to-charge ratio and fragmentation patterns. uni-hamburg.denih.gov High-resolution MS, such as HPLC-FT-ICR-MS, can be used to determine the elemental composition of compounds like this compound. nih.gov Mass spectrometry is also essential for stable isotope labeling analysis, which helps in tracing metabolic pathways and identifying newly synthesized compounds. doe.gov Metabolite profiling using LC-MS/MS systems allows for both targeted analysis, using standards for identification, and untargeted analysis, where software and algorithms are used for putative identification based on accurate mass and fragmentation spectra. doe.gov

Advanced Spectroscopic Methods for Mechanistic Studies

Spectroscopic methods provide valuable insights into the structural features and chemical behavior of this compound, aiding in mechanistic studies. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR, is crucial for the elucidation of the structure of this compound and related compounds. nih.govresearchgate.netfrontiersin.org By analyzing the chemical shifts and coupling patterns in NMR spectra, researchers can determine the arrangement of atoms within the molecule. Infrared (IR) spectroscopy can provide information about the functional groups present in this compound. mdpi.com UV-Vis spectroscopy can be used to study the electronic transitions within the molecule, particularly those involving aromatic rings or extended chromophores. mdpi.comscripps.edumdpi.com These spectroscopic techniques, often used in conjunction with other analytical methods, are vital for confirming the structure of isolated or synthesized this compound and understanding its interactions. researchgate.netfrontiersin.orgmdpi.com

Research Applications in Chemical Biology

This compound serves as a valuable tool in chemical biology to investigate cellular processes and identify potential therapeutic targets.

Use as a Research Tool for Cell Biology Studies

This compound has been utilized as a research tool in cell biology studies, particularly in investigations concerning cell proliferation and cell cycle regulation. Research has shown that this compound can inhibit cell proliferation and induce cell cycle arrest at the G2/M phase in certain cell lines, such as Jurkat cells. researchgate.netcore.ac.uk This effect suggests that this compound interferes with processes critical for cell division. Studies comparing this compound with related compounds like oxaline (B8127276) have indicated differences in their potency in these cellular assays. researchgate.net The ability of this compound to influence the cell cycle makes it a useful compound for studying the mechanisms underlying cell division control and identifying potential targets for therapeutic intervention. vincibiochem.it Single-cell analysis technologies are increasingly being used in cell biology research to understand cellular heterogeneity and responses to perturbations, providing a valuable context for studying the effects of compounds like this compound at a single-cell level. cellsignal.comnih.govbiocompare.com

Chemical Probes for Target Validation and Pathway Elucidation

Chemical probes are selective small molecules used to modulate protein function and are essential tools for target validation in drug discovery and chemical biology research. opentargets.orgthermofisher.comnih.gov While the provided text does not explicitly state that this compound itself is used as a chemical probe, its observed biological activities, such as inducing cell cycle arrest, suggest its potential utility in this regard or highlight pathways that could be targeted by chemical probes. researchgate.netcore.ac.uk Chemical probes help establish the relationship between a molecular target and the biological consequences of modulating that target in cells or organisms. thermofisher.com They can aid in discovering new biology related to a target, clarifying the link between a target and a phenotype, and validating a target as a suitable point for therapeutic intervention. thermofisher.com The study of this compound's effects on cell cycle progression exemplifies how a bioactive compound can serve as a starting point for elucidating biological pathways and identifying potential targets that could be further investigated using specific chemical probes. researchgate.netcore.ac.uk The development and characterization of chemical probes, including emerging modalities like PROTACs, are crucial for expanding the tools available for studying target biology and validating targets. rsc.org

Methodological Considerations for Future this compound Research

Future research into this compound, a fungal alkaloid, necessitates the application of robust and varied analytical methodologies to fully elucidate its properties, distribution, and potential activities. Given its origin as a natural product, the analysis of this compound often involves complex matrices, requiring sensitive and selective techniques. Methodological considerations for future studies should focus on enhancing both the qualitative identification and quantitative determination of this compound, as well as sophisticated data analysis approaches to interpret complex experimental outcomes.

Integration of Qualitative and Quantitative Research Approaches

The comprehensive characterization of this compound in various biological and chemical contexts requires the integration of both qualitative and quantitative research approaches. Qualitative methods are essential for identifying the presence of this compound and related compounds, as well as for structural elucidation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), particularly when coupled with chromatographic separation, are invaluable for confirming the identity and structure of this compound in complex samples. High-resolution MS can provide precise mass measurements, aiding in the determination of the molecular formula, while fragmentation patterns offer structural insights.

Quantitative methods, on the other hand, are crucial for determining the concentration or amount of this compound present. This is vital for studies investigating its production by fungi, its stability under different conditions, or its presence in experimental samples. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of natural products like this compound. Coupling HPLC with sensitive detectors such as UV-Vis or mass spectrometers (HPLC-MS or UPLC-MS/MS) allows for both separation and quantification with high specificity and sensitivity. For instance, Liquid Chromatography-Mass Spectrometry (LC/MS/MS) has been employed for the screening and quantitation of mycotoxins, a class that can include fungal metabolites like this compound.

Integrating these approaches allows researchers to move beyond simply detecting this compound to understanding its concentration-dependent effects and distribution. For example, qualitative analysis can confirm the presence of this compound in a fungal extract, while quantitative analysis can determine the yield under different culture conditions. Similarly, in biological studies, qualitative methods can identify this compound in a sample matrix, and quantitative methods can measure its uptake or metabolism over time. The combination of techniques like HPLC-UV, HPLC-MS, and NMR provides a powerful toolkit for comprehensive this compound analysis.

Advanced Data Analysis and Interpretation in Chemical Research

Statistical analysis is fundamental for evaluating the reliability and significance of quantitative data obtained from this compound studies. This includes descriptive statistics (mean, standard deviation) to summarize data, and inferential statistics (t-tests, ANOVA) to compare different experimental groups or conditions. Regression analysis can be used to model relationships between variables, such as the correlation between fungal culture conditions and this compound production yield.

Multivariate analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS), are particularly useful for interpreting complex datasets generated from chromatographic or spectroscopic profiling of samples containing this compound. These methods can help identify patterns, classify samples based on their chemical composition, and pinpoint variables (including this compound concentration) that contribute most to the observed variations. For instance, metabolomics approaches, which aim for comprehensive qualitative and quantitative analysis of metabolites, often utilize multivariate analysis to compare metabolic profiles under different conditions. While not exclusively focused on this compound, such approaches could be applied to study how various factors influence this compound production alongside other metabolites.

Data visualization techniques are also essential for presenting complex analytical data in an understandable format, facilitating the identification of trends and outliers. Software tools designed for chemical data analysis, including those supporting statistical and multivariate methods, are indispensable for processing and interpreting the results of this compound research.

The application of these advanced data analysis techniques ensures that the maximum amount of information is extracted from experimental data, leading to a deeper understanding of this compound's chemistry, biology, and potential applications.

Future Research Directions and Open Questions

Elucidation of Remaining Biosynthetic Steps and Enzymatic Mechanisms

Neoxaline (B1678187) is known to be derived from the precursor roquefortine C in some fungal species mdpi.com. However, the complete sequence of enzymatic transformations that convert roquefortine C to this compound has not been fully elucidated mdpi.comrug.nl. Identifying the specific enzymes involved in these downstream steps and understanding their catalytic mechanisms are critical open questions. Research into related fungal alkaloid biosynthetic pathways has revealed previously unrecognised classes of enzymes, suggesting that novel enzymatic machinery may be involved in this compound biosynthesis nih.gov. Future research should employ techniques such as genetic manipulation of producing organisms, enzyme isolation and characterization, and potentially 'omics approaches like transcriptomics and proteomics to identify the genes and proteins responsible for the remaining biosynthetic steps . Understanding these mechanisms could provide insights into natural product diversity and potentially enable biocatalytic approaches for this compound production or the synthesis of analogs.

Exploration of Novel Synthetic Pathways and Efficiency Enhancements

Identification of Additional Biological Targets and Downstream Effects

This compound has been reported to bind to tubulin, inhibiting its polymerization nih.gov. While this is a known biological interaction, the possibility of additional biological targets exists, particularly given the report of this compound weakly stimulating the central nervous system nih.gov. Future research is needed to systematically identify other proteins or biomolecules that this compound may interact with. Techniques such as activity-based protein profiling, pull-down assays coupled with mass spectrometry, and high-throughput screening against diverse target libraries could help uncover these additional targets dennisgong.com. Furthermore, a comprehensive understanding of the downstream cellular and physiological effects resulting from this compound's interaction with tubulin and any newly identified targets is crucial nih.gov. This includes investigating the cellular pathways affected, the consequences for cellular processes beyond tubulin polymerization, and the molecular basis for the observed central nervous system stimulation. Research into the physiological function of this compound in the producing fungus might also offer clues about potential biological targets in other organisms nih.gov.

Design and Synthesis of Highly Specific Probes for Biological Research

To further investigate this compound's biological interactions and cellular localization, the design and synthesis of highly specific probes are essential future research endeavors. Such probes, which could be fluorescent, affinity-based, or radiolabeled, would enable researchers to visualize this compound within cells and tissues, track its movement, and precisely identify the molecules it binds to cas.cnuochb.cz. Developing these probes requires careful synthetic strategies to incorporate reporter groups or reactive handles without compromising the binding affinity or specificity of this compound for its targets cas.cnthermofisher.com. The synthesis of such tools would significantly advance the ability to study this compound's mechanism of action and its effects in complex biological systems.

Role in Fungal Ecology and Inter-species Interactions

This compound is a secondary metabolite produced by Aspergillus japonicus nih.gov. A significant open question pertains to its natural function within the producing organism and its ecological role in the environment. Secondary metabolites in fungi often play roles in competition, defense, or signaling elte.hufrontiersin.org. Future research could explore whether this compound acts as a competitive agent against other fungi or bacteria in the soil or other substrates where Aspergillus japonicus is found uminho.ptbiorxiv.org. It might also serve as a defense mechanism against fungivores or other predators. Investigating the conditions under which this compound is produced by the fungus, such as nutrient availability or the presence of other microorganisms, could provide valuable insights into its ecological function elte.hu. Understanding its role in inter-species interactions could reveal novel ecological principles and potential applications.

Q & A

Basic Research Questions

Q. What are the key structural features of Neoxaline, and how do they influence its bioactivity?

- Methodological Answer : this compound’s structure includes a complex indole-diterpenoid backbone with stereochemical variations critical for its antitumor activity. Structural characterization relies on NMR (¹H, ¹³C, and 2D experiments) and high-resolution mass spectrometry (HR-MS) to confirm purity and stereochemistry . Comparative studies with analogs like meleagrin can elucidate structure-activity relationships (SARs), using cytotoxicity assays (e.g., IC₅₀ determination in cancer cell lines) to link structural motifs to bioactivity .

Q. Which analytical techniques are recommended for verifying this compound’s purity and structural integrity?

- Methodological Answer : Use a combination of HPLC (with UV/Vis or diode-array detection) for purity assessment and LC-MS or GC-MS for molecular weight confirmation. Chiral chromatography or circular dichroism (CD) can address enantiomer formation, a common issue in synthetic routes. Cross-validate results with spectroscopic data (e.g., FTIR for functional groups) and elemental analysis .

Q. What in vitro models are suitable for preliminary screening of this compound’s antitumor activity?

- Methodological Answer : Employ cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) for cytotoxicity assays. Use dose-response curves (0.1–100 µM) and MTT/WST-1 assays to quantify viability. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry (apoptosis/necrosis markers) .

Advanced Research Questions

Q. How can researchers mitigate low yields and enantiomer formation during this compound synthesis?

- Methodological Answer :

- Chemical Synthesis : Optimize reaction conditions (e.g., temperature, catalysts) to reduce the 60-step process described by Yamada et al. . Consider asymmetric catalysis to control stereochemistry.

- Biosynthesis : Screen Penicillium strains for natural this compound production. Use fermentation optimization (e.g., carbon/nitrogen source adjustments, pH control) to enhance yield. Employ CRISPR-based metabolic engineering to upregulate biosynthetic gene clusters .

Q. What experimental strategies resolve contradictions in reported mechanisms of this compound’s antitumor activity?

- Methodological Answer :

- Comparative Studies : Replicate conflicting studies under standardized conditions (e.g., cell line origin, culture media).

- Omics Approaches : Use transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify this compound-induced pathways (e.g., apoptosis, cell cycle arrest). Validate targets via siRNA knockdown or CRISPR-Cas9 .

- Dose-Dependency Analysis : Test a broader concentration range to distinguish primary effects (e.g., DNA damage) from secondary stress responses .

Q. How to design a fermentation optimization protocol for scalable this compound production?

- Methodological Answer :

- Screening : Test carbon sources (e.g., glucose vs. glycerol) and nitrogen sources (e.g., ammonium sulfate vs. yeast extract) in shake-flask cultures.

- Parameter Optimization : Use response surface methodology (RSM) to model interactions between pH, temperature, and aeration.

- Scale-Up : Transition to bioreactors with dissolved oxygen (DO) and pH monitoring. Compare batch vs. fed-batch modes for yield stability .